Dhodh-IN-16

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

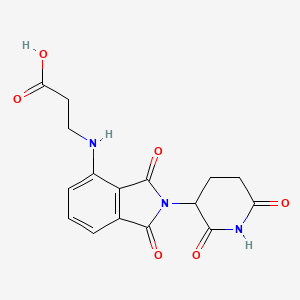

DHODH-IN-16 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme is crucial for the proliferation of rapidly dividing cells, including cancer cells. Inhibitors of DHODH, such as this compound, have shown promise in the treatment of various cancers and autoimmune diseases by disrupting pyrimidine biosynthesis and inducing cell cycle arrest and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DHODH-IN-16 typically involves multiple steps, starting from commercially available starting materials. The key steps include:

- Formation of the core scaffold through a series of condensation and cyclization reactions.

- Introduction of functional groups that enhance the binding affinity and specificity for DHODH.

- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of automated reactors, and stringent quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: DHODH-IN-16 undergoes various chemical reactions, including:

Oxidation: Conversion of dihydroorotate to orotate.

Reduction: Reduction of the nitro group to an amine.

Substitution: Introduction of substituents to the aromatic ring.

Common Reagents and Conditions:

Oxidation: Catalyzed by DHODH in the presence of ubiquinone.

Reduction: Typically carried out using reducing agents such as hydrogen gas or metal hydrides.

Substitution: Often involves electrophilic aromatic substitution reactions using reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions include orotate, amine derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

DHODH-IN-16 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolic pathways in various cell types.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, autoimmune diseases, and viral infections.

Industry: Utilized in the development of new drugs targeting DHODH and related metabolic pathways

Wirkmechanismus

DHODH-IN-16 exerts its effects by inhibiting the activity of DHODH, an enzyme located in the mitochondrial inner membrane. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH by this compound leads to depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Similar Compounds:

Brequinar: Another DHODH inhibitor with a similar mechanism of action but different chemical structure.

Leflunomide: An immunosuppressive drug that also inhibits DHODH and is used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide with similar DHODH inhibitory activity.

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development as a therapeutic agent .

Eigenschaften

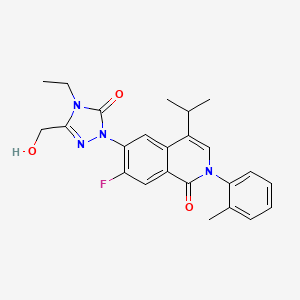

IUPAC Name |

6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHQYHQHLKJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![{2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl}(4-chlorophenyl)methanone](/img/structure/B8201734.png)